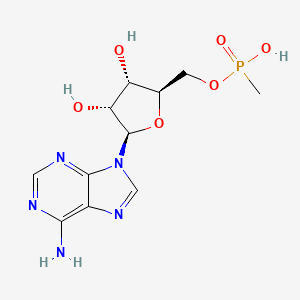

alpha-Methylene adenosine monophosphate

Description

Structure

3D Structure

Properties

CAS No. |

3768-16-9 |

|---|---|

Molecular Formula |

C11H16N5O6P |

Molecular Weight |

345.25 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methylphosphinic acid |

InChI |

InChI=1S/C11H16N5O6P/c1-23(19,20)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,20)(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

PXSSQXBLDTZHLF-IOSLPCCCSA-N |

Isomeric SMILES |

CP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Synthesis and Structural Analogs of Alpha Methylene Adenosine Monophosphate

Synthetic Methodologies for Alpha-Methylene Adenosine (B11128) Monophosphate and Related Analogs

The synthesis of alpha-methylene adenosine monophosphate (α-Methylene-AMP) and its related analogs, such as the diphosphate (B83284) and triphosphate versions, involves specialized chemical strategies to create the characteristic P-CH₂-P (phosphonate) linkage that replaces the natural P-O-P (pyrophosphate) bond. These synthetic analogs are crucial tools in biochemical and pharmacological research due to their increased stability against enzymatic hydrolysis.

General synthetic approaches often involve the activation of a nucleoside 5'-phosphonate derivative, which is then coupled with another phosphate (B84403) or phosphonate (B1237965) moiety. For instance, a common method for preparing α-P-modified nucleoside triphosphates is the chemoenzymatic synthesis. This technique can involve the reaction of a protected nucleoside with methylphosphonic acid and a condensing agent like 1,3-dicyclohexylcarbodiimide (DCC), followed by pyrophosphorylation. mdpi.com While this specific example is for an α-P-methyl modification, the underlying principle of activating a modified phosphate at the 5' position for subsequent coupling is relevant.

Another strategy involves the development of phosphanylmethylphosphonate reagents. These reagents can be condensed with an alcohol, such as the 5'-hydroxyl group of adenosine, through phosphoramidite (B1245037) chemistry. An in-situ oxidation step then yields a protected methylene (B1212753) bisphosphonate, which can be deprotected to give the final product. lookchem.com This approach allows for the controlled synthesis of the methylene bisphosphonate core structure that is central to these ATP/ADP analogs. The synthesis of adenosine 5'-monophosphate itself can be achieved by reacting adenosine with a phosphorylating agent like phosphoryl trichloride. chemicalbook.com The creation of the alpha-methylene analog, however, requires these more complex multi-step procedures to build the carbon-phosphorus backbone.

Design and Chemical Derivatization of Alpha, Beta-Methylene Adenosine Diphosphate Analogs

The stable nature of the alpha, beta-methylene bridge has made its adenosine diphosphate and triphosphate derivatives valuable scaffolds for designing potent and selective enzyme inhibitors and receptor agonists.

Alpha, Beta-Methylene Adenosine Diphosphate (APCP/AOPCP) as a Structural Scaffold

Alpha, Beta-Methylene Adenosine Diphosphate, also known by the acronyms APCP or AOPCP, serves as a foundational lead structure in drug design, particularly for targeting nucleotide-metabolizing enzymes. nih.govresearchgate.net It is a well-established inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the hydrolysis of extracellular AMP into adenosine. lookchem.comnih.gov The methylene bridge between the alpha and beta phosphates renders the molecule resistant to cleavage by nucleotidases, making it a stable analog of ADP. lookchem.com This inherent stability and its recognized inhibitory activity against key enzymes like CD73 make AOPCP an excellent starting point, or "scaffold," for medicinal chemists to build upon. researchgate.net By systematically modifying different parts of the AOPCP molecule, researchers can develop new derivatives with enhanced potency, selectivity, and improved pharmacological properties.

Rational Design of Modified Derivatives for Enzyme Selectivity

Using AOPCP as a structural scaffold, researchers have rationally designed and synthesized a variety of derivatives to achieve greater potency and selectivity for specific enzymes, most notably ecto-5'-nucleotidase (CD73), which has therapeutic potential in cancer treatment. nih.gov A highly successful strategy has been the chemical modification of the adenine (B156593) base, particularly at the N⁶ position. nih.gov

Studies have shown that introducing (ar)alkylamino substituents at the N⁶ position of AOPCP leads to a significant improvement in inhibitory potency against CD73. nih.gov It was discovered that monosubstitution at this position was more effective than disubstitution. This rational design approach has led to the development of some of the most potent ecto-5'-nucleotidase inhibitors described to date. nih.gov For example, derivatives with benzyl, phenylethyl, and specifically a 4-chlorobenzyl group at the N⁶ position exhibit inhibitory constants (Ki) in the low nanomolar range, a substantial increase in potency compared to the parent AOPCP molecule. nih.gov

Further derivatization, such as replacing the 6-amino group with oxygen or sulfur, has also yielded inhibitors with comparable high potency. nih.gov Importantly, selected compounds from these studies demonstrated high selectivity for CD73 over other ecto-nucleotidases and did not show significant activity at ADP-activated P2Y receptors, confirming the success of the rational design strategy in achieving enzyme selectivity. nih.gov These derivatives also showed high metabolic stability, a crucial property for potential therapeutic agents. nih.gov

Below is an interactive table detailing the research findings on the potency of various AOPCP derivatives against rat ecto-5'-nucleotidase.

| Compound Name | Derivative Structure (Modification at N⁶ position) | Ki (nM) |

| PSB-12379 | N⁶-benzyl | 9.03 |

| PSB-12425 | N⁶-phenylethyl | 8.04 |

| PSB-12441 | N⁶-(4-chlorobenzyl) | 7.23 |

| PSB-12431 | 6-O-(benzyl) (inosine analog) | 9.20 |

| PSB-12553 | 6-S-(benzyl) (purine analog) | 9.50 |

Data sourced from a 2015 study on AOPCP derivatives as CD73 inhibitors. nih.gov

Alpha, Beta-Methylene Adenosine Triphosphate as a Stable ATP Analog

Alpha, Beta-Methylene Adenosine Triphosphate (α,β-meATP) is a synthetic analog of adenosine triphosphate (ATP) where the bridging oxygen atom between the alpha and beta phosphate groups is replaced by a methylene (-CH₂-) group. ontosight.aicaymanchem.comcymitquimica.com This seemingly minor structural modification has a profound impact on the molecule's chemical stability. The native phosphoanhydride bond (P-O-P) in ATP is susceptible to hydrolysis by a wide range of enzymes, such as ATPases and other nucleotidases. ontosight.ai

The substitution with a carbon atom creates a phosphonate bond (P-CH₂-P) that is resistant to this enzymatic hydrolysis. ontosight.aicymitquimica.com This resistance to degradation significantly prolongs the molecule's half-life in biological systems, making it a "stable analog" of ATP. caymanchem.comcymitquimica.com Because of this stability, α,β-meATP is an invaluable research tool for studying purinergic signaling pathways. ontosight.aicymitquimica.com It can mimic the effects of ATP at certain receptors, particularly P2X receptors, but with a sustained action that allows for more detailed investigation of receptor activation, desensitization, and downstream signaling events without the complication of rapid degradation that occurs with natural ATP. ontosight.aiglpbio.com It acts as a selective agonist at specific P2X receptor subtypes, such as P2X₁ and P2X₃, providing prolonged activation that is useful in experimental settings. caymanchem.comglpbio.com

Enzymatic Interactions and Catalytic Modulation by Alpha Methylene Adenosine Monophosphate

Interaction Profiles with Enzymes Involved in Nucleotide Metabolism

Nucleotide metabolism is a fundamental cellular process involving the synthesis, degradation, and salvage of nucleotides. These molecules are not only the building blocks of DNA and RNA but also crucial for cellular energy and signaling. The regulation of these pathways is tightly controlled, often through allosteric feedback by the nucleotides themselves. nih.gov

Purine (B94841) biosynthesis, for instance, is regulated by adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which inhibit key enzymes such as phosphoribosyl pyrophosphate (PRPP) synthetase and PRPP amidotransferase. nih.govnih.gov AMP, along with GMP, also regulates the branch point of the pathway at inosine (B1671953) monophosphate (IMP), ensuring a balanced production of adenine (B156593) and guanine (B1146940) nucleotides. nih.gov AMP deaminase, another enzyme in purine metabolism, converts AMP to IMP. wikipedia.org While the regulatory roles of the natural nucleotide AMP are well-established, specific data on the interaction profile of its synthetic analogue, alpha-Methylene adenosine monophosphate, with the broader range of enzymes in nucleotide metabolism are not extensively detailed in current research literature.

Inhibition of Adenosine Deaminase (ADA) by this compound

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) into inosine and deoxyinosine, respectively. nih.govwikipedia.orgmedchemexpress.com This function is essential for the development and maintenance of the immune system. wikipedia.org While various compounds are known to inhibit ADA, such as cladribine (B1669150) and pentostatin, there is no direct scientific evidence from the available research to indicate that this compound functions as an inhibitor of this enzyme. wikipedia.orgmedchemexpress.com

Biochemical Consequences of ADA Inhibition

The inhibition or genetic deficiency of adenosine deaminase (ADA) leads to severe and systemic biochemical consequences. The primary outcome is the accumulation of its substrates, adenosine and, more critically, deoxyadenosine. nih.gov This buildup disrupts normal purine homeostasis and has profound cytotoxic effects, particularly on lymphocytes, which exhibit high levels of ADA activity.

Accumulated deoxyadenosine is phosphorylated by cellular kinases, leading to a significant increase in intracellular levels of deoxyadenosine triphosphate (dATP). nih.gov The elevated dATP has multiple detrimental effects:

Inhibition of DNA Synthesis : dATP is a potent feedback inhibitor of ribonucleotide reductase, an enzyme essential for the production of all deoxyribonucleotides required for DNA synthesis and repair. sci-hub.se

Induction of Apoptosis : High concentrations of dATP are toxic to lymphocytes and can trigger programmed cell death, or apoptosis. sci-hub.se

Impaired T-cell function : The lack of ADA activity results in defective T-cell receptor signaling and impaired T-cell proliferation and differentiation. wikipedia.orguniprot.org

These biochemical disruptions culminate in a severe combined immunodeficiency (SCID), characterized by a profound loss of T-lymphocytes and severely compromised immune function. medchemexpress.com

Ecto-5′-Nucleotidase (CD73) Inhibition by Alpha, Beta-Methylene Adenosine Diphosphate (B83284)

Ecto-5′-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in generating extracellular adenosine by hydrolyzing extracellular AMP. nih.govuni-bonn.de Alpha, beta-Methylene adenosine diphosphate, also known as AOPCP or APCP, is a well-characterized, potent inhibitor of CD73. researchgate.netresearchgate.nettocris.com It is a stable, non-hydrolysable analogue of adenosine diphosphate (ADP) and is widely used as a pharmacological tool to study the function of the CD73/adenosine pathway. frontiersin.orgmdpi.com

Mechanistic Basis of CD73 Enzyme Inactivation

Alpha, beta-Methylene adenosine diphosphate (AOPCP) functions as a competitive inhibitor of CD73. nih.govacs.org Its structure closely mimics that of the natural substrate, AMP, as well as the physiological inhibitor ADP. mdpi.comnih.gov The key feature of AOPCP is the replacement of the oxygen atom linking the alpha and beta phosphates with a methylene (B1212753) (-CH2-) group. researchgate.net This substitution creates a phosphonate (B1237965) bond that is resistant to the enzymatic hydrolysis performed by CD73. researchgate.net

By binding tightly to the active site of the enzyme, AOPCP prevents the substrate (AMP) from being hydrolyzed. sci-hub.senih.gov X-ray crystallography studies of CD73 in complex with AOPCP have provided a detailed model of this interaction, showing how the inhibitor occupies the substrate-binding site, effectively inactivating the enzyme. mdpi.comnih.gov

| Inhibitor | Target Enzyme | Ki Value (nM) | Species |

| N6-(4-chlorobenzyl)-AOPCP | ecto-5′-Nucleotidase (CD73) | 7.23 | Rat |

| N6-phenylethyl-AOPCP | ecto-5′-Nucleotidase (CD73) | 8.04 | Rat |

| N6-benzyl-AOPCP | ecto-5′-Nucleotidase (CD73) | 9.03 | Rat |

| 2-iodo-AOPCP | ecto-5′-Nucleotidase (CD73) | 3-6 | Human |

| 2-chloro-AOPCP | ecto-5′-Nucleotidase (CD73) | 3-6 | Human |

This table presents the inhibitory constants (Ki) for several derivatives of α,β-Methylene-ADP (AOPCP) against the ecto-5′-nucleotidase (CD73) enzyme, demonstrating their high potency. Data sourced from multiple studies. acs.orgnih.gov

Impact on Extracellular Adenosine Homeostasis

The primary function of CD73 is to catalyze the final step in the conversion of extracellular ATP and ADP to adenosine. nih.govyoutube.com By inhibiting CD73, alpha, beta-Methylene adenosine diphosphate (AOPCP) effectively blocks this crucial pathway for adenosine production. tocris.comresearchgate.net This leads to a significant reduction in the concentration of extracellular adenosine in the cellular microenvironment. nih.govresearchgate.net

The resulting depletion of extracellular adenosine disrupts the delicate balance of purinergic signaling, which relies on adenosine activating its specific receptors (A1, A2A, A2B, A3). This has widespread physiological consequences, as adenosine is a potent signaling molecule involved in regulating inflammation, immune responses, neurotransmission, and vascular function. nih.govfrontiersin.org For example, blockade of CD73 activity and the subsequent reduction in adenosine can enhance anti-tumor immune responses by removing an important immunosuppressive signal. nih.govnih.gov

Adenylyl Cyclase (AC) Modulation by Alpha, Beta-Methylene Adenosine Triphosphate

Adenylyl cyclase (AC) is a key enzyme in signal transduction, responsible for converting ATP into the second messenger cyclic AMP (cAMP). wikipedia.orgproteopedia.org Alpha, beta-Methylene adenosine triphosphate (also known as α,β-meATP or ApCpp) is a non-hydrolyzable analogue of ATP where a methylene group replaces the bridging oxygen between the alpha and beta phosphates. caymanchem.com This modification makes it a valuable tool for studying AC function.

This ATP analogue acts as a competitive inhibitor of adenylyl cyclase, binding to the enzyme's active site without being converted to cAMP. caymanchem.com The Ki value for this inhibition is approximately 0.5 mM. caymanchem.com Due to its stability, α,β-meATP has been instrumental in structural biology studies. Crystal structures of AC's catalytic domains have been solved in complex with α,β-meATP, providing critical insights into the substrate-binding mechanism and the conformational changes required for catalysis. nih.govpnas.orgnih.gov These studies show how the enzyme's active site accommodates the ATP molecule and positions it for the cyclization reaction. rcsb.org

| Compound | Enzyme Interacted With | Effect of Interaction |

| Adenosine Monophosphate (AMP) | Enzymes of Nucleotide Metabolism (e.g., PRPP synthetase) | Allosteric feedback inhibition, regulating purine biosynthesis. nih.govnih.gov |

| Alpha, Beta-Methylene Adenosine Diphosphate (AOPCP) | Ecto-5′-Nucleotidase (CD73) | Competitive inhibition, blocking the production of extracellular adenosine. tocris.comnih.gov |

| Alpha, Beta-Methylene Adenosine Triphosphate (ApCpp) | Adenylyl Cyclase (AC) | Competitive inhibition, preventing the conversion of ATP to cAMP. caymanchem.com |

This table summarizes the enzymatic interactions and their primary consequences for the adenosine monophosphate, diphosphate, and triphosphate methylene analogues discussed in this article.

Competitive Inhibition of Adenylyl Cyclase Activity

Information regarding the competitive inhibition of adenylyl cyclase by this compound is not available in the scientific literature.

Analysis of Binding Interactions with Adenylyl Cyclase Cytosolic Domains

Details on the binding interactions between this compound and the cytosolic domains of adenylyl cyclase are not documented in published research.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Allosteric Activation

Functional Implications for Metabolic Pathway Regulation

As there is no evidence that this compound activates AMPK, there is no corresponding data on its functional implications for metabolic pathway regulation.

Molecular Mechanisms of Action Within Cellular Systems

Regulation of Endogenous Adenosine (B11128) Levels in Biological Contexts

Alpha-Methylene adenosine monophosphate plays a crucial role in modulating the concentration of endogenous adenosine, a key signaling nucleoside with widespread physiological effects. nih.govnih.gov One of the primary mechanisms through which it elevates adenosine levels is by acting as an inhibitor of adenosine deaminase (ADA), the enzyme responsible for the conversion of adenosine to inosine (B1671953). ontosight.ai By inhibiting ADA, the compound effectively reduces the catabolism of adenosine, leading to its accumulation in the extracellular space. ontosight.ainih.gov

Furthermore, the related compound α,β-methylene ATP can function as an inhibitor of ecto-ATPases and as a phosphate (B84403) donor in the ecto-nucleoside diphosphokinase (eNDPK)-catalyzed phosphorylation of extracellular adenosine diphosphate (B83284) (ADP) back to adenosine triphosphate (ATP). nih.gov This action can indirectly influence the pool of extracellular nucleotides that are ultimately catabolized to adenosine by ecto-nucleotidases like CD39 and CD73. nih.govnih.gov The net effect of these interactions is an increase in localized adenosine concentrations, which can, in turn, exert immunosuppressive and anti-inflammatory effects. ontosight.ai

Direct and Indirect Interactions with Purinergic Receptors

The compound and its phosphorylated analogs, particularly α,β-methylene ATP, are well-characterized for their interactions with the purinergic receptor family, which is broadly divided into P1 (adenosine) receptors and P2 (ATP/ADP) receptors.

Agonistic Activity at P2X Purinoceptor Subtypes (P2X1, P2X3)

The triphosphate form, α,β-methylene ATP, is a potent and selective agonist for specific subtypes of the P2X receptor family, which are ligand-gated ion channels. medchemexpress.commedchemexpress.com It demonstrates notable agonistic activity at P2X1 and P2X3 receptors, with an EC50 (half-maximal effective concentration) of approximately 1 µM. caymanchem.com Its potency at other P2X subtypes (P2X2, P2X4-7) and at P2Y receptors is significantly lower, by about a thousand-fold. caymanchem.com This selectivity makes α,β-methylene ATP a valuable tool for studying the physiological roles of P2X1 and P2X3 receptors, which are involved in processes such as cardiovascular regulation and nociception. medchemexpress.comnih.gov For instance, its activation of P2X3 receptors on dorsal root ganglion neurons evokes a characteristic fast inward current. medchemexpress.com

| Receptor Subtype | Activity of α,β-methylene ATP | Potency (EC50) | Key Research Findings |

| P2X1 | Agonist | ~1 µM caymanchem.com | Involved in cardiovascular reflex regulation. medchemexpress.commedchemexpress.com |

| P2X3 | Agonist | ~1 µM caymanchem.com | Evokes fast inward currents in dorsal root ganglion neurons; implicated in neuropathic pain. medchemexpress.comnih.gov |

| P2X2, P2X4-7 | Weak Agonist | ~1000-fold less potent than at P2X1/P2X3 caymanchem.com | Demonstrates high selectivity for P2X1 and P2X3 subtypes. |

| P2Y Receptors | Weak Agonist | ~1000-fold less potent than at P2X1/P2X3 caymanchem.com | Not a primary target for this compound. |

Modulation of Adenosine Receptor Subtypes (A1, A2a, A2B) by this compound and its Metabolites/Analogs

The modulation of adenosine receptor subtypes (A1, A2A, A2B, and A3) by this compound is primarily an indirect effect. ontosight.ai By inhibiting adenosine deaminase and thereby increasing the extracellular concentration of adenosine, the compound enhances the activation of these P1 purinergic receptors by their endogenous ligand. ontosight.ainih.gov

The downstream consequences of this enhanced activation depend on the specific receptor subtype and its associated G-protein coupling:

A1 and A3 Receptors: These receptors are coupled to Gi/o proteins. Their activation by elevated adenosine levels leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) production. nih.govmdpi.com

A2A and A2B Receptors: These receptors are coupled to Gs/olf proteins. Their stimulation by increased adenosine leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. nih.govmdpi.com

Therefore, by regulating the availability of adenosine, this compound can indirectly influence a wide array of cellular processes governed by adenosine receptor signaling, including neurotransmitter release, inflammation, and vasodilation. nih.gov

Influence on Intracellular Calcium Signaling Transients

The triphosphate analog, α,β-methylene ATP, directly influences intracellular calcium ([Ca2+]i) levels through its action on P2X receptors. In vascular smooth muscle, such as the rat aorta, α,β-methylene ATP induces a concentration-dependent, transient increase in [Ca2+]i, which is followed by a smaller, sustained elevation. nih.gov This increase in calcium is mediated by the activation of both L-type and non-L-type calcium channels on the cell membrane. nih.gov

However, a key distinction exists between the action of α,β-methylene ATP and natural ATP. While ATP can mobilize calcium from intracellular stores (e.g., the endoplasmic reticulum), α,β-methylene ATP is ineffective in this regard. nih.govnih.gov Studies have shown that in the absence of extracellular calcium, ATP can still cause a transient increase in [Ca2+]i, whereas α,β-methylene ATP has no effect, confirming that its action is dependent on calcium influx from the extracellular environment. nih.gov The inhibitory effects of the compound in certain tissues, such as the rat ileum, have also been shown to require filled intracellular Ca2+ stores, suggesting a complex interplay between calcium influx and store-dependent mechanisms. nih.gov

Perturbation of Cyclic Nucleotide (cAMP/cGMP) Signaling Pathways

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are critical second messengers that mediate numerous cellular responses. nih.govnih.gov The influence of this compound and its analogs on these pathways is multifaceted, involving both direct and indirect actions.

Effects on Basal and Stimulated Cyclic AMP Production

Directly, α,β-methylene ATP has been shown to be a weak competitive inhibitor of adenylyl cyclase, the enzyme that synthesizes cAMP from ATP. caymanchem.com This inhibition is dependent on calcium and occurs with a relatively low affinity (Ki ≈ 0.5 mM). caymanchem.com

In functional studies comparing the effects of ATP and α,β-methylene ATP, a clear distinction emerges. While ATP stimulation of certain tissues leads to an increase in cAMP levels, α,β-methylene ATP does not produce the same effect. nih.gov This suggests that the P2X receptor activation by α,β-methylene ATP is not directly coupled to the stimulation of adenylyl cyclase.

Indirectly, as described in section 4.2.2, the base compound's ability to increase endogenous adenosine levels can modulate cAMP production significantly. ontosight.ai The net effect—an increase or decrease in cAMP—depends on the balance of A2 (stimulatory) versus A1 (inhibitory) adenosine receptor activation in a given cell type. nih.govmdpi.com

| Signaling Pathway | Effect of α,β-methylene ATP | Mechanism |

| Intracellular Calcium ([Ca2+]i) | Increase nih.gov | Activation of L-type and non-L-type Ca2+ channels, leading to Ca2+ influx. nih.gov Does not release Ca2+ from intracellular stores. nih.govnih.gov |

| Cyclic AMP (cAMP) Production | No direct stimulation; weak inhibition caymanchem.comnih.gov | P2X receptor activation is not coupled to adenylyl cyclase stimulation. nih.gov Weak competitive inhibitor of adenylyl cyclase. caymanchem.com |

Role in Extracellular Cyclic AMP-Adenosine Metabolic Cascades

The concentration of extracellular adenosine is a critical regulator of numerous physiological processes, including inflammation and immune responses. nih.gov This concentration is tightly controlled by a cascade of ectoenzymes located on the cell surface. The primary pathway for adenosine production involves the sequential dephosphorylation of extracellular adenosine triphosphate (ATP). First, ectonucleoside triphosphate diphosphohydrolase-1 (CD39) hydrolyzes ATP and adenosine diphosphate (ADP) to AMP. nih.govfrontiersin.org Subsequently, the enzyme ecto-5'-nucleotidase (CD73) catalyzes the rate-limiting step of converting extracellular AMP into adenosine. nih.govnih.gov

This compound, also known as adenosine 5′-(α,β-methylene)diphosphate (APCP), functions as a potent and specific inhibitor of CD73. nih.govmorressier.comnih.gov By competitively binding to the active site of CD73, it effectively blocks the hydrolysis of AMP. nih.gov This inhibition halts the production of extracellular adenosine from AMP, thereby disrupting a crucial control point in the purinergic signaling pathway. nih.govstocktitan.net As extracellular cyclic AMP (cAMP) can also be hydrolyzed to AMP, the inhibition of CD73 by this compound also downstream impacts this metabolic route, preventing the ultimate conversion to adenosine. This targeted enzymatic blockade makes this compound an invaluable instrument for studying the physiological roles of the CD73/adenosine axis.

Downstream Effects on Cellular Signaling Cascades

By modulating the availability of extracellular adenosine, this compound triggers significant downstream effects on various cellular signaling pathways. Adenosine itself is a potent signaling molecule that exerts its effects by binding to four distinct G protein-coupled receptors (A1, A2A, A2B, and A3), which are widely expressed on immune cells. nih.govnih.gov The signals initiated by these receptors can profoundly alter cellular function, from cytokine secretion to cell motility.

Extracellular adenosine is predominantly recognized as an anti-inflammatory agent. researchgate.net Activation of adenosine receptors, particularly the A2A receptor, on immune cells like macrophages and lymphocytes suppresses the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-1β, IL-6, and IL-12. jci.orgcancerbiomed.orgnih.govmdpi.com Concurrently, adenosine signaling can enhance the secretion of anti-inflammatory cytokines such as IL-10. jci.orgmdpi.com

By inhibiting CD73 and thereby reducing the concentration of extracellular adenosine, this compound effectively removes this "immunosuppressive brake." morressier.comstocktitan.net This leads to a shift in the cytokine profile of immune cells towards a more pro-inflammatory state. Research has demonstrated that in inflammatory models, the administration of this compound results in increased levels of pro-inflammatory cytokines. For instance, in a rat model of pleurisy, treatment with the CD73 inhibitor led to significantly higher concentrations of TNF-α, IL-1β, and IL-6 in the inflammatory exudate. This highlights the compound's ability to reverse the anti-inflammatory milieu orchestrated by adenosine, thereby augmenting the inflammatory response.

| Cytokine | Effect of Adenosine Signaling | Observed Effect of this compound (APCP) |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Increased Secretion |

| Interleukin-1 beta (IL-1β) | Inhibition | Increased Secretion |

| Interleukin-6 (IL-6) | Inhibition | Increased Secretion |

| Interleukin-10 (IL-10) | Stimulation | Reduced Secretion |

Cell migration is a fundamental process essential for immune surveillance and inflammatory responses, and it is critically dependent on the dynamic remodeling of the actin cytoskeleton. nih.govinforang.com The orchestrated polymerization and depolymerization of actin filaments generate the protrusive forces necessary for cell movement. nih.gov Adenosine signaling has been identified as a modulator of cell migration, and its effects can be cell-type specific. For instance, CD73-generated adenosine has been shown to restrict the migration of lymphocytes into draining lymph nodes. aai.org

The inhibition of adenosine production by this compound can, therefore, alter migratory behavior. Studies have shown that blocking CD73 function can lead to enhanced migration and invasion of certain cell types. For example, chemical inhibition of CD73 in B16F10 melanoma cells resulted in increased migration and invasion in vitro, an effect that was reversed by the addition of adenosine receptor agonists. spandidos-publications.com In the context of inflammation, treatment with this compound has been observed to increase the accumulation and migratory capacity of immune cells, such as polymorphonuclear leukocytes. This suggests that by removing the restrictive signal provided by adenosine, the compound facilitates a more robust migratory response of immune cells toward inflammatory sites. The underlying mechanism involves the modulation of intracellular signaling pathways that link adenosine receptors to the regulatory proteins controlling actin dynamics, although the precise connections are a subject of ongoing investigation. nih.govnih.gov

| Cellular Process | Primary Regulator | Effect of this compound (APCP) | Outcome |

|---|---|---|---|

| Immune Cell Migration | Adenosine (via CD73) | Inhibits Adenosine Production | Enhanced Migration/Accumulation at Inflammatory Sites |

| Actin Cytoskeleton Remodeling | Downstream Adenosine Receptor Signaling | Alters Signaling to Actin Regulatory Proteins | Facilitates Protrusive Activity |

Advanced Research Methodologies and Investigative Applications

Utility as a Biochemical Probe for Enzyme Kinetics and Function Elucidation

Alpha-Methylene adenosine (B11128) monophosphate (AMPCP) is a pivotal tool in biochemical research, primarily utilized for investigating enzyme kinetics and clarifying enzymatic functions. As a synthetic analog of adenosine monophosphate (AMP), its key feature is the substitution of the oxygen atom between the alpha and beta phosphorus atoms with a methylene (B1212753) group. This modification renders the phosphonate (B1237965) bond resistant to enzymatic hydrolysis by nucleotidases. researchgate.net Consequently, AMPCP can act as a competitive inhibitor by binding to the active site of AMP-processing enzymes without being degraded, allowing researchers to study the binding event and the enzyme's kinetic parameters in isolation.

A primary target for AMPCP is ecto-5'-nucleotidase (eN), also known as CD73, an enzyme that catalyzes the dephosphorylation of extracellular AMP to adenosine. uni-leipzig.de AMPCP is a potent and selective inhibitor of this enzyme and is often used as a reference compound in the development of new CD73 inhibitors. researchgate.net Its use has been crucial for determining the kinetic properties of CD73 from various species. For example, studies on the rat enzyme and the human recombinant enzyme have established its high affinity, with reported inhibitor constant (Ki) values of 167 nM and 88 nM, respectively. researchgate.net By inhibiting CD73, AMPCP allows for the precise measurement of the enzyme's activity and helps in understanding its role in metabolic pathways. wikipedia.org

Application in the Dissection of Purinergic Signaling Networks

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as ATP and adenosine. wikipedia.orgnih.gov This signaling pathway regulates a vast array of physiological processes, including neurotransmission, immune responses, and inflammation. uni-leipzig.denih.gov The enzymatic cascade that converts ATP to adenosine is a critical control point in this network, with the final step being the hydrolysis of AMP to adenosine by CD73. researchgate.net

AMPCP is an indispensable pharmacological tool for dissecting these complex networks. By selectively blocking CD73, researchers can isolate and study the specific roles of extracellular AMP and the downstream effects of adenosine generation. uni-leipzig.de This allows for a clearer understanding of how different components of the purinergic system contribute to cellular regulation. For instance, in cancer research, where CD73 is often overexpressed in the tumor microenvironment, AMPCP and its derivatives are used to probe the immunosuppressive effects of adenosine and to evaluate CD73 as a therapeutic target. researchgate.net The ability to inhibit this key enzymatic step helps delineate the intricate balance between ATP's pro-inflammatory signals and adenosine's anti-inflammatory signals. researchgate.netnih.gov

Employment as a Non-Hydrolyzable ATP Analog in Enzymatic Assays and Protein Interaction Studies

While alpha-Methylene adenosine monophosphate (AMPCP) is an analog of AMP, related compounds containing a methylene bridge are used as non-hydrolyzable analogs of adenosine triphosphate (ATP). It is important to distinguish between these molecules. The ATP analogs, such as α,β-methyleneadenosine 5'-triphosphate (AMPCPP) and β,γ-methyleneadenosine 5'-triphosphate (AMPPCP), are widely used to study ATP-dependent enzymes like kinases and ATPases. mdpi.comnih.gov These compounds can bind to the ATP pocket of an enzyme but resist hydrolysis, effectively trapping the enzyme in an ATP-bound state. nih.govnih.gov

This "trapped" conformation is invaluable for various experimental techniques. In enzymatic assays, non-hydrolyzable ATP analogs help to characterize the kinetics of inhibitors, particularly in determining whether they are competitive with ATP. nih.gov For protein interaction studies and structural biology, they stabilize the enzyme in a specific conformational state, which is essential for techniques like X-ray crystallography and nuclear magnetic resonance (NMR). researchgate.net For example, the co-crystal structure of an enzyme with a non-hydrolyzable ATP analog can provide a detailed snapshot of the active site, revealing the molecular interactions necessary for ATP binding and catalysis. researchgate.net Although AMPCP itself is an AMP analog, the principle of using a non-hydrolyzable methylene-bridged backbone is a shared and powerful strategy in enzymology.

Preclinical Radiotracer Applications for Investigating Cellular Metabolism

Radiolabeled molecules are essential tools in preclinical research for quantitatively studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and for imaging metabolic pathways in vivo. nih.govwuxiapptec.comresearchgate.net Stable-isotope tracers and radioactive tracers, such as those used in Positron Emission Tomography (PET), allow for the non-invasive tracking and quantification of cellular processes. kuleuven.be In this context, radiolabeled analogs of adenosine monophosphate are being evaluated as potential tracers for imaging tumor metabolism and the activity of the purinergic signaling pathway. snmjournals.orgnih.gov

The initial validation of a potential radiotracer involves in vitro evaluation using cell lines with well-characterized expression levels of the target protein. Studies using tritiated AMP (³H-AMP) have been conducted on various human cancer cell lines to assess the tracer's uptake and to confirm its mechanism of action. snmjournals.orgsnmjournals.org A key finding is that the uptake of radiolabeled AMP is significantly higher in tumor cells that express high levels of CD73, such as SKOV-3 (ovarian cancer), compared to cells with low or no CD73 expression, like Raji and Daudi (Burkitt's lymphoma) cells. snmjournals.orgsnmjournals.org Furthermore, this uptake in CD73-positive cells can be significantly inhibited by co-incubation with AMPCP (also referred to as APCP in some studies), demonstrating that the uptake is dependent on CD73 activity. nih.govsnmjournals.org

This table summarizes the findings from in vitro studies showing the correlation between CD73 expression and the uptake of radiolabeled AMP, which is specifically inhibited by AMPCP in CD73-positive cells. snmjournals.orgsnmjournals.org

Understanding the precise mechanism of cellular uptake is critical for interpreting radiotracer imaging data. researchgate.net For radiolabeled AMP analogs, studies have revealed a multi-step process. The tracer does not typically enter the cell directly. Instead, it is first dephosphorylated in the extracellular space by CD73 to produce the corresponding radiolabeled adenosine. snmjournals.orgsnmjournals.org This newly formed adenosine is then transported into the cell via equilibrative nucleoside transporters (ENTs). snmjournals.orgnih.gov This mechanism was elucidated through inhibition experiments. The uptake of ³H-AMP in CD73-positive cells was blocked not only by AMPCP (which inhibits the dephosphorylation step) but also by dipyridamole, a known inhibitor of ENTs. nih.gov This confirms that both CD73 activity and subsequent nucleoside transport are essential for the intracellular accumulation of the radiolabel. snmjournals.orgnih.gov

Structural Biology Approaches to Characterize Ligand-Enzyme Interactions

Structural biology provides atomic-level insights into how enzymes bind to their substrates and inhibitors, which is fundamental for understanding their mechanism of action and for designing new drugs. nih.govsciencedaily.com AMPCP has been a valuable tool for the structural characterization of ecto-5'-nucleotidase (CD73). By co-crystallizing CD73 with AMPCP, researchers can determine the three-dimensional structure of the enzyme-inhibitor complex.

These structural studies have revealed that CD73 is a homodimeric enzyme and that AMPCP binds in the active site, confirming its role as a competitive inhibitor. researchgate.net The analysis of the complex highlights the key amino acid residues that interact with the different parts of the AMPCP molecule—the adenine (B156593) base, the ribose sugar, and the phosphonate group. Molecular dynamics simulations based on these structures have identified crucial interactions, particularly with arginine residues such as Arg354 and Arg395, which contribute significantly to the binding of the phosphoric acid group. researchgate.net This detailed structural information is instrumental for structure-based drug design, enabling the rational development of novel, more potent, and selective CD73 inhibitors for therapeutic applications. researchgate.netnih.gov

X-ray Crystallography of Enzyme-Analog Complexes

X-ray crystallography is a powerful experimental technique used to determine the three-dimensional atomic structure of molecules, including complex proteins. wikipedia.org In the context of enzymology, obtaining a crystal structure of an enzyme bound to its substrate is often challenging because the substrate is rapidly converted to a product. Non-hydrolyzable substrate analogs, such as α,β-methyleneadenosine triphosphate (termed APC in the Protein Data Bank), are therefore essential. They bind to the enzyme's active site, inducing catalytically relevant conformational changes without undergoing a reaction, thereby allowing for the crystallization and structural determination of a near-transition state complex.

A prime example is the study of Adenylate Kinase (ADK), a crucial phosphotransferase enzyme that regulates cellular energy homeostasis by catalyzing the reversible reaction ATP + AMP ⇌ 2 ADP. wikipedia.org ADK undergoes significant conformational changes upon substrate binding, involving two mobile domains: the ATP-binding (LID) domain and the AMP-binding (NMP) domain. virginia.eduresearchgate.net Crystallographic studies using α,β-methyleneadenosine triphosphate have been instrumental in visualizing these states. When the analog binds, it mimics the binding of ATP, prompting the closure of the LID and NMP domains over the active site. This "closed" conformation brings the substrates into close proximity, excluding water and facilitating phosphoryl transfer. wikipedia.org The crystal structures of ADK in complex with these analogs reveal the precise network of interactions between the amino acid residues of the active site and the adenosine and phosphate (B84403) moieties of the ligand, elucidating the structural basis of catalysis. virginia.edu

Table 1: Selected PDB Entries of Enzyme-Analog Complexes The following table is interactive. Click on the PDB ID to be redirected to the corresponding entry in the RCSB PDB.

| PDB ID | Enzyme | Analog Ligand Code | Resolution (Å) | Key Structural Findings |

| 1F9H | 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase | APC | 1.70 | Reveals the binding mode of the ATP analog, defining the active site and mechanism of pyrophosphate transfer in folate biosynthesis. drugbank.com |

| 1NKS | Adenylate Kinase | AMP | 2.00 | Structure of the enzyme from Sulfolobus acidocaldarius with bound AMP, showing the open conformation of the NMP-binding domain. virginia.edu |

| 3HPQ | Adenylate Kinase | AP5 (Ap5A) | 1.85 | E. coli ADK crystallized with the bisubstrate inhibitor Ap5A, showing the fully closed conformation and the arrangement of key catalytic residues like Arg88. wikipedia.org |

| 1N2E | Pantothenate Synthetase | APC | 1.75 | Structure reveals the enzyme in complex with a pantoyl adenylate intermediate analog, clarifying the two-step catalytic mechanism. drugbank.com |

Computational Modeling of Binding Pockets and Active Sites

Complementing experimental techniques like X-ray crystallography, computational modeling provides a dynamic view of the interactions between ligands and enzymes at an atomic level. Methods such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations are used to predict binding modes, calculate binding affinities, and analyze the stability of enzyme-ligand complexes. scispace.com

These computational approaches have been extensively applied to α,β-methylene-ADP (AOPCP) derivatives, particularly in the development of inhibitors for ecto-5'-nucleotidase (CD73). CD73 is an enzyme that converts extracellular AMP to adenosine, which can promote tumor growth. scispace.comnih.gov Therefore, CD73 inhibitors are pursued as potential cancer therapeutics. nih.gov

A computational study on a series of AOPCP derivatives investigated their interaction with the CD73 active site. scispace.com

Molecular Docking was used to predict the binding pose of each inhibitor, revealing key interactions with amino acid residues such as ARG395, ARG354, and ASP506, which anchor the phosphate groups and the ribose moiety of the inhibitor within the binding pocket. scispace.com

3D-QSAR models , including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed to correlate the structural features of the inhibitors with their biological activity. These models generated contour maps that highlight regions where modifications to the inhibitor structure could enhance or diminish its potency, providing a roadmap for rational drug design. scispace.com

Molecular Dynamics (MD) simulations were performed to assess the stability of the docked inhibitor-enzyme complexes over time. These simulations confirmed that high-potency inhibitors form stable and persistent interactions within the active site, consistent with the docking and 3D-QSAR results. scispace.com

Binding Free Energy Calculations , using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA), were employed to quantify the strength of the interaction. These calculations showed that the binding of potent inhibitors is driven by favorable Van der Waals and electrostatic (Coulomb) interactions, with calculated binding energies correlating well with experimentally measured inhibitory activities (IC50 values). scispace.com

Table 2: Computational Analysis of AOPCP Derivatives as CD73 Inhibitors

| Computational Method | Information Yielded | Key Findings for CD73 Inhibition |

| Molecular Docking | Predicts ligand binding orientation and key interactions. | Identified critical hydrogen bonds and ionic interactions with residues ARG395, ARG354, ASN117, ASN245, HIP119, and ASP506. scispace.com |

| 3D-QSAR (CoMFA/CoMSIA) | Relates molecular properties (steric, electrostatic fields) to biological activity. | Generated predictive models (Q² > 0.7, R² > 0.9) and contour maps guiding structural modifications to improve inhibitor potency. scispace.com |

| Molecular Dynamics (MD) | Simulates the motion of the complex over time to assess stability. | Confirmed the stability of the binding poses for high-activity inhibitors within the CD73 active site. scispace.com |

| MM-GBSA | Calculates the binding free energy (ΔG_bind) of the complex. | Showed that potent inhibitors have significantly lower (more favorable) binding energies (e.g., -69.82 kcal/mol) compared to weaker ones (-48.49 kcal/mol), with Van der Waals and Coulomb forces being the major contributors. scispace.com |

These computational studies, grounded in the behavior of stable analogs like AOPCP, provide invaluable insights that accelerate the development of new, highly potent, and selective enzyme inhibitors. scispace.comnih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying α-Methylene adenosine monophosphate in biological samples?

- Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For cellular or tissue samples, follow strict protocols for rapid freezing (-80°C) and homogenization to prevent degradation . Validate results with competitive protein-binding assays, which employ cAMP-dependent protein kinases to measure binding affinity (sensitivity: 0.05–0.10 pmol) . Ensure sample integrity by avoiding repeated freeze-thaw cycles and using light-protective vials during analysis .

Q. How should researchers prepare samples for α-Methylene AMP analysis to minimize experimental variability?

- Answer : Adhere to standardized sample preparation:

- Tissue samples : Collect ≥2 g (fresh weight) for high-water-content tissues (e.g., liver), and ≥1 g for low-water tissues (e.g., seeds). Flash-freeze in liquid nitrogen .

- Biological fluids : Use ≥100 µL of serum/plasma, centrifuged at 3,000 × g for 10 min to remove particulates .

- Cell lysates : Collect ≥1×10⁷ cells, lyse with RIPA buffer containing phosphatase inhibitors to preserve phosphorylated metabolites .

Q. What is the role of α-Methylene AMP in modulating cyclic nucleotide signaling pathways?

- Answer : α-Methylene AMP acts as a phosphomimetic or competitive inhibitor in cAMP-dependent pathways. For example, it may interfere with cAMP binding to protein kinase A (PKA), altering downstream phosphorylation events . To study this, combine kinase activity assays (using purified PKA and ATP) with transcriptome profiling to identify affected pathways (e.g., glucose homeostasis or lipid metabolism) .

Advanced Research Questions

Q. How can researchers design experiments to investigate α-Methylene AMP’s antiviral mechanisms, as suggested in COVID-19 drug repurposing studies?

- Answer :

- In vitro models : Use SARS-CoV-2 pseudovirus systems to test inhibition of viral entry via ACE2 receptors. Measure changes in viral load via qRT-PCR .

- Signaling assays : Evaluate α-Methylene AMP’s interference with viral RNA synthesis by monitoring RNA-dependent RNA polymerase (RdRp) activity in the presence of ATP analogs .

- Control experiments : Compare results with 8-Bromo-AMP and adenosine diphosphate analogs to assess specificity .

Q. How can contradictory data on α-Methylene AMP’s metabolic effects be resolved?

- Answer : Contradictions often arise from differences in cell type or assay conditions.

- Dose-response profiling : Test concentrations from 0.1 µM to 1 mM to identify biphasic effects (e.g., pro- vs. anti-apoptotic outcomes) .

- Pathway cross-talk analysis : Use phosphoproteomics to distinguish direct targets (e.g., adenylate cyclase) from indirect effects mediated by AMP-activated protein kinase (AMPK) .

- Buffer optimization : Adjust mobile phase composition (e.g., methanol:pH 3.5 buffer:acetonitrile = 50:35:15) to improve HPLC resolution and reduce interference from ATP/ADP .

Q. What strategies enhance the yield of α-Methylene AMP in microbial fermentation systems?

- Answer :

- Precursor supplementation : Add polyphosphates (e.g., sodium hexametaphosphate) to increase intracellular ATP pools, which can be enzymatically converted to α-Methylene AMP .

- Transcriptome-guided strain engineering : Overexpress adenylate kinase (ADK) and downregulate AMP deaminase (AMPD1) to reduce metabolic shunt pathways .

- Fed-batch fermentation : Maintain dissolved oxygen at 30% saturation and pH 7.0 to optimize E. coli or Bacillus subtilis growth .

Methodological Considerations Table

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.